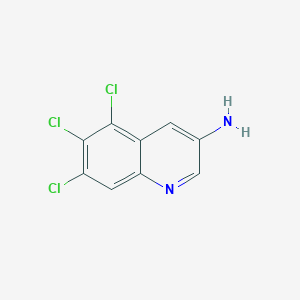

5,6,7-Trichloroquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl3N2 |

|---|---|

Molecular Weight |

247.5 g/mol |

IUPAC Name |

5,6,7-trichloroquinolin-3-amine |

InChI |

InChI=1S/C9H5Cl3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2 |

InChI Key |

OQJVYQMSHCREBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=CC(=C(C(=C21)Cl)Cl)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5,6,7 Trichloroquinolin 3 Amine

Reactivity Profile of the Aminotetrahydropyridine Moiety

The aminotetrahydropyridine portion of the molecule, specifically the 3-amino group, is a key site for nucleophilic reactions and functional group modifications.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the 3-position of the quinoline (B57606) ring exhibits characteristic nucleophilic properties. This reactivity is fundamental to its role in forming new chemical bonds. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. This nucleophilic character is central to the functional group interconversions and linkage formations discussed below.

Functional Group Interconversions Involving the Amine

The amine functionality of 5,6,7-Trichloroquinolin-3-amine can undergo various interconversions to yield a diverse array of derivatives. These transformations are crucial for synthesizing new compounds with potentially altered chemical and biological properties. For instance, the amine can be converted into other nitrogen-containing functional groups through established synthetic protocols. One common transformation is the reaction with benzenesulfonyl chloride, a process known as the Hinsberg test, which can be used to form sulfonamides from primary and secondary amines. msu.edu

Formation of Thiourea (B124793) and Amide Linkages

A significant aspect of the reactivity of the amine group is its ability to form thiourea and amide linkages. nih.govresearchgate.net These reactions are typically achieved by treating the amine with appropriate acylating or thioacylating agents.

The formation of amide bonds can be accomplished by reacting this compound with acyl chlorides or carboxylic acids under suitable conditions. nih.gov Similarly, thiourea derivatives can be synthesized by reacting the amine with isothiocyanates. researchgate.net For example, the reaction of an aminic compound with phenyl isothiocyanate can yield the corresponding thioureido derivative. researchgate.net Spectroscopic data, such as 13C NMR, confirms the formation of these linkages, with characteristic peaks for the thiocarbonyl (C=S) and carbonyl (C=O) carbons appearing in the regions of δ 175–180 ppm and δ 164–170 ppm, respectively. nih.gov

Table 1: Formation of Amide and Thiourea Derivatives

| Reactant A | Reactant B | Linkage Formed | Product Class |

|---|---|---|---|

| This compound | Acyl Chloride | Amide | N-(5,6,7-trichloroquinolin-3-yl)amide |

| This compound | Isothiocyanate | Thiourea | 1-(Aroyl)-3-(aryl)thiourea |

Reactivity of the Trichloro-Substituted Quinoline Core

The quinoline ring system, particularly with its three chlorine substituents, presents a different set of reactive possibilities, primarily involving aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

In general, electrophilic aromatic substitution (EAS) on a quinoline ring preferentially occurs on the benzene (B151609) ring portion (positions 5 and 8) as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. youtube.com The mechanism for these reactions typically involves two steps: the initial attack of an electrophile to form a positively charged intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, the presence of three strongly deactivating chloro groups on the benzene ring of this compound would be expected to significantly hinder further electrophilic substitution on this ring.

Nucleophilic Aromatic Substitution of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the halogen atoms on the quinoline core with various nucleophiles. nih.govnih.gov This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org In the case of this compound, the chlorine atoms themselves, along with the nitrogen atom in the quinoline ring, contribute to the electron-deficient nature of the ring system, making it susceptible to nucleophilic attack.

The position of substitution in SNAr reactions on quinoline derivatives is often regioselective. For instance, in many quinoline systems, nucleophilic substitution preferentially occurs at the 4-position. mdpi.comnih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized carbanion, followed by the departure of the leaving group (in this case, a chloride ion). libretexts.org The rate and feasibility of these reactions can be influenced by the nature of the nucleophile, the reaction conditions, and the specific positions of the activating groups on the quinoline ring. libretexts.org

Table 2: Summary of Reactivity

| Moiety | Reaction Type | Key Features |

|---|---|---|

| Aminotetrahydropyridine | Nucleophilic Reactions | Formation of amides and thioureas. |

| Trichloro-Substituted Quinoline | Electrophilic Aromatic Substitution | Generally disfavored due to deactivating chloro groups. |

| Trichloro-Substituted Quinoline | Nucleophilic Aromatic Substitution | Potential for substitution of chlorine atoms, facilitated by the electron-deficient ring. |

Cross-Coupling Reaction Pathways (e.g., Suzuki, Hiyama, Grignard)

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a widely used method for forming biaryl structures. libretexts.orgnih.govacademie-sciences.fr Similarly, the Hiyama coupling utilizes organosilanes as coupling partners, offering an alternative approach to C-C bond formation. nih.govnih.govorganic-chemistry.org The Grignard reaction, involving organomagnesium reagents, is a classic method for the formation of carbon-carbon bonds through nucleophilic addition to carbonyls and other electrophiles. organic-chemistry.orgmasterorganicchemistry.com

Despite the prevalence of these methods in organic synthesis, a specific application to this compound has not been reported. The electronic properties of the quinoline ring, influenced by the three chlorine atoms and the amino group, would be expected to play a significant role in its reactivity in such transformations. However, without experimental data, any discussion of reaction conditions, catalyst selection, or potential yields would be purely speculative.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Hypothetical Product | Status |

| Suzuki Coupling | Arylboronic acid | 5,6,7-Trichloro-N-arylquinolin-3-amine | Not Documented |

| Hiyama Coupling | Organosilane | 5,6,7-Trichloro-N-organoquinolin-3-amine | Not Documented |

| Grignard Reaction | Alkyl/Aryl magnesium halide | Not applicable for direct coupling | Not Documented |

This table is for illustrative purposes only and does not represent experimental results.

Advanced Derivatization and Functionalization Strategies

Further exploration into advanced synthetic strategies that could potentially involve this compound also draws a blank in the available literature.

Multi-component reactions (MCRs), such as the Ugi reaction, are highly efficient processes that combine three or more reactants in a single step to generate complex products. wikipedia.orgorganic-chemistry.org The Ugi reaction, which typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for the rapid synthesis of peptide-like structures and other diverse molecular scaffolds. nih.govillinois.edumdpi.com The primary amine functionality of this compound makes it a theoretical candidate for participation in an Ugi reaction. However, no studies have been published that demonstrate its use in this or any other MCR.

The synthesis of novel polycyclic and heterocyclic structures based on the quinoline framework is an active area of research, driven by the search for new therapeutic agents and functional materials. nih.govresearchgate.net Such endeavors often rely on the strategic functionalization and subsequent cyclization of simpler quinoline precursors. While numerous methods exist for constructing fused ring systems onto a quinoline core, there are no documented examples that begin with this compound as the starting material.

Spectroscopic and Advanced Structural Characterization of 5,6,7 Trichloroquinolin 3 Amine

Vibrational Spectroscopy for Bond Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

For 5,6,7-Trichloroquinolin-3-amine, the primary amine (-NH₂) group is a key feature. In FTIR spectroscopy, primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. nih.gov One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretch. The N-H bending vibration is expected to appear in the 1580-1650 cm⁻¹ region. nih.gov Furthermore, a broad band due to N-H wagging may be observed between 665-910 cm⁻¹. nih.gov

The aromatic quinoline (B57606) core will produce characteristic C-H and C=C stretching vibrations. The C-H stretching of the aromatic ring typically appears above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1400-1600 cm⁻¹ range. The C-N stretching vibration for an aromatic amine is anticipated to be strong and fall within the 1250-1335 cm⁻¹ region. nih.gov The C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman spectroscopy would complement the FTIR data. The quinoline ring system should exhibit strong Raman bands. psu.eduacs.org The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The C-Cl bonds, being heavy and polarizable, are also expected to give rise to distinct Raman signals. americanpharmaceuticalreview.com

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | 3400 - 3500 | FTIR/Raman |

| N-H Symmetric Stretch | 3300 - 3400 | FTIR/Raman |

| Aromatic C-H Stretch | > 3000 | FTIR/Raman |

| N-H Bend | 1580 - 1650 | FTIR |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | FTIR/Raman |

| Aromatic C-N Stretch | 1250 - 1335 | FTIR |

| N-H Wag | 665 - 910 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR/Raman |

Electronic Spectroscopy for Chromophore Characterization (UV-Vis, Photoluminescence)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophoric system. The quinoline ring system is the primary chromophore in this compound.

The UV-Vis spectrum of quinoline itself shows characteristic absorption bands. nist.gov For substituted quinolines, the position and intensity of these bands can be significantly affected by the nature and position of the substituents. The presence of the amino group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima due to n-π* and π-π* transitions. researchgate.net Conversely, the electron-withdrawing chloro groups may induce a hypsochromic (blue) shift or a hyperchromic effect. The interplay of these substituents will determine the final absorption profile. For similar aminoquinoline derivatives, absorption maxima are often observed in the range of 300-400 nm. researchgate.netresearchgate.net

Photoluminescence spectroscopy would reveal the emissive properties of the molecule upon excitation. Many quinoline derivatives are known to be fluorescent. mdpi.comnih.gov The emission wavelength and quantum yield would be dependent on the electronic nature of the substituents and the solvent polarity. The amino group is generally known to enhance fluorescence, while the heavy chloro atoms might lead to some quenching of the fluorescence through intersystem crossing.

Table 2: Expected Electronic Spectroscopic Data for this compound

| Parameter | Expected Value/Region | Technique |

| Absorption Maxima (λmax) | 300 - 400 nm | UV-Vis |

| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | UV-Vis |

| Emission Maximum (λem) | Dependent on excitation wavelength | Photoluminescence |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of magnetically active nuclei.

In the ¹H NMR spectrum of this compound, the protons of the amino group would likely appear as a broad singlet. The chemical shift of this signal would be solvent-dependent. The remaining aromatic protons on the quinoline ring would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the chloro and amino substituents.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atoms attached to the chlorine atoms would be expected to have their resonances shifted downfield. The carbon atom attached to the amino group would also show a characteristic chemical shift. Based on data for similar amino-substituted heterocyclic compounds, the chemical shifts can be predicted. researchgate.netresearchgate.netresearchgate.net

Since there are no fluorine atoms in this compound, ¹⁹F NMR spectroscopy is not applicable.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 8.0 - 8.5 | 140 - 150 |

| C4-H | 7.0 - 7.5 | 120 - 130 |

| C8-H | 7.5 - 8.0 | 125 - 135 |

| NH₂ | Broad, 4.0 - 6.0 | - |

| C3-NH₂ | - | 145 - 155 |

| C5-Cl | - | 125 - 135 |

| C6-Cl | - | 130 - 140 |

| C7-Cl | - | 130 - 140 |

| Quaternary Carbons | - | 120 - 150 |

Note: These are estimated values based on general principles and data for related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of compounds like this compound.

The molecular weight of this compound (C₉H₅Cl₃N₂) can be precisely determined from the mass-to-charge ratio (m/z) of its molecular ion peak. The presence of three chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with contributions from ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide valuable structural information. nih.govresearchgate.net Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals. For this compound, fragmentation could involve the loss of HCN, chlorine radicals, or HCl from the protonated molecular ion.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₅Cl₃N₂ |

| Monoisotopic Mass | 259.954 g/mol |

| Key Fragmentation Pathways | Loss of Cl, HCl, HCN |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the precise geometry of the molecule. mdpi.com This would include the planarity of the quinoline ring system and the conformation of the amino group relative to the ring. The bond lengths and angles would be influenced by the electronic effects of the chloro and amino substituents. For instance, the C-Cl and C-N bond lengths would provide insight into the electronic distribution within the molecule.

The crystal packing of this compound would be dictated by various intermolecular forces. Hydrogen bonding between the amino group of one molecule and the nitrogen atom of the quinoline ring of another is a likely interaction. researchgate.net

Furthermore, π–π stacking interactions between the aromatic quinoline rings of adjacent molecules are expected to play a significant role in the crystal lattice. nih.govnih.govrsc.org The presence of multiple chlorine atoms could also lead to halogen bonding (Cl···Cl or Cl···N interactions), which can influence the supramolecular architecture. rsc.org These interactions are crucial in determining the solid-state properties of the material.

Crystallographic Data Refinement and Validation

The refinement of crystallographic data is a critical step following the initial solution of a crystal structure from single-crystal X-ray diffraction data. For a molecule like this compound, this process would involve the use of specialized software, such as SHELXL, to iteratively improve the agreement between the observed diffraction pattern and a calculated model of the crystal structure.

The process begins with the positions of the non-hydrogen atoms (carbon, nitrogen, and chlorine) being refined. Anisotropic displacement parameters are typically applied to these atoms to model their thermal motion within the crystal lattice. Hydrogen atoms, particularly those of the amine group, would be located from the difference Fourier map and subsequently refined with appropriate constraints. For instance, aromatic C-H hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several key metrics. The R-factor (R1) is a primary indicator, representing the agreement between observed and calculated structure factor amplitudes; a lower value signifies a better fit. The weighted R-factor (wR2) and the goodness-of-fit (GooF) are also crucial, with a GooF value approaching 1.0 indicating a good refinement. Validation of the final structure is performed using tools like PLATON or the IUCr's checkCIF service, which check for geometric anomalies, missed symmetry, and other potential issues, ensuring the structural model is chemically and crystallographically sound.

Table 1: Representative Crystallographic Data and Refinement Parameters for a Quinoline Derivative. (Note: This data is illustrative for a related structure, as specific data for this compound is not publicly available.)

| Parameter | Value |

| Empirical formula | C₉H₅Cl₃N₂ |

| Formula weight | 247.51 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.61 |

| b (Å) | 7.63 |

| c (Å) | 16.54 |

| β (°) | 98.5 |

| Volume (ų) | 950.2 |

| Z | 4 |

| Data / restraints / params | 1980 / 0 / 128 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.095 |

| R indices (all data) | R1 = 0.048, wR2 = 0.102 |

| Largest diff. peak/hole (e.Å⁻³) | 0.31 and -0.25 |

Advanced Microscopy and Imaging Techniques (FESEM, AFM, STM, TEM, HRTEM)

Advanced microscopy techniques are indispensable for characterizing the morphology, topography, and microstructural features of a crystalline compound like this compound from the nano to the micro-scale.

Field Emission Scanning Electron Microscopy (FESEM) would be employed to visualize the morphology of the bulk powder or crystalline aggregates. FESEM provides high-resolution images of the sample's surface, revealing details about crystal habit, size distribution, and surface texture.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) offer topographical information at the nanoscale. AFM could be used to image the surfaces of single crystals, revealing features such as growth steps, defects, and surface roughness with angstrom-level vertical resolution. STM, which requires a conductive sample, could potentially be used to probe the electronic structure of the molecule's surface.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for probing the internal structure of the material. By dispersing the compound into nanoparticles or preparing thin crystalline sections, TEM can provide information on the particle shape and size. HRTEM can achieve atomic-resolution imaging, allowing for the direct visualization of crystal lattice fringes. This can be used to confirm the crystalline nature of the sample, identify the lattice spacing, and observe crystalline defects or dislocations.

Surface Sensitive Spectroscopic Techniques (XPS, XRF, EDAX)

Surface spectroscopic techniques are crucial for determining the elemental composition and chemical states at the material's surface, which can differ from the bulk.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative technique that analyzes the top 1-10 nm of a sample. For this compound, an XPS survey scan would confirm the presence of carbon, nitrogen, and chlorine. High-resolution scans of the C 1s, N 1s, and Cl 2p regions would provide information on their chemical environments. For example, the N 1s spectrum would be expected to show a primary peak corresponding to the amine (-NH₂) group. The Cl 2p spectrum would confirm the presence of C-Cl bonds.

X-ray Fluorescence (XRF) is a non-destructive technique used for bulk elemental analysis. It can rapidly confirm the presence of chlorine and other heavier elements in the sample.

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is most often coupled with a scanning electron microscope (SEM). It provides localized elemental analysis of a selected area on the sample. EDAX analysis would generate a spectrum with characteristic X-ray peaks for carbon, nitrogen, and chlorine, allowing for a semi-quantitative determination of the elemental composition to verify the compound's stoichiometry.

Table 2: Expected Elemental Composition from EDAX/XPS Analysis. (Note: Data is theoretical, based on the compound's chemical formula.)

| Element | Atomic Symbol | Theoretical Atomic % | Theoretical Weight % |

| Carbon | C | 47.37% | 43.66% |

| Hydrogen | H | 26.32% | 2.04% |

| Chlorine | Cl | 15.79% | 42.97% |

| Nitrogen | N | 10.53% | 11.32% |

Thermal and Electrochemical Characterization Methods (DSC, DTA, TGA, Cyclic Voltammetry)

These methods provide critical information about the thermal stability, phase transitions, and redox properties of the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal its thermal stability and decomposition profile. One would expect to observe a stable mass up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) detect heat flow changes associated with physical and chemical transitions. As the sample is heated, DSC/DTA would show an endothermic peak corresponding to the compound's melting point, providing information on its purity (a sharp peak indicates high purity). Other transitions, such as polymorphic phase changes, could also be identified.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance. A cyclic voltammogram of this compound, likely dissolved in an organic solvent with a supporting electrolyte, would reveal its electrochemical behavior. One would anticipate observing an irreversible or quasi-reversible oxidation wave at a positive potential corresponding to the oxidation of the amino group. The trichloro-substituted quinoline core might also undergo reduction at negative potentials. The peak potentials provide information about the redox potential of the molecule.

Table 3: Representative Thermal and Electrochemical Data. (Note: This data is hypothetical and for illustrative purposes.)

| Analysis Technique | Parameter | Expected Observation |

| TGA | Onset of Decomposition | > 250 °C (Illustrative) |

| DSC | Melting Point (Tₘ) | Sharp endothermic peak (e.g., 180-190 °C) |

| Cyclic Voltammetry | Anodic Peak Potential (Eₚₐ) | ~ +0.8 to +1.2 V (vs. Ag/AgCl, for amine oxidation) |

| Cyclic Voltammetry | Cathodic Peak Potential (Eₚ꜀) | < -1.0 V (vs. Ag/AgCl, for quinoline ring reduction) |

Computational and Theoretical Chemistry Investigations of 5,6,7 Trichloroquinolin 3 Amine

Electronic Structure Theory and Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular behavior at the atomic level. For 5,6,7-Trichloroquinolin-3-amine, such studies would be invaluable in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. By calculating the forces on each atom and minimizing them, researchers can predict bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would reveal the planarity of the quinoline (B57606) ring system and the orientation of the amino group relative to the ring, considering the steric hindrance from the adjacent chlorine atom. Conformational analysis would explore different rotational isomers (conformers) of the amino group, identifying the most energetically favorable orientation.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-C bond lengths (aromatic) | Data not available |

| C-N bond lengths | Data not available |

| C-Cl bond lengths | Data not available |

| C-N-H bond angles | Data not available |

| Dihedral angles | Data not available |

Note: This table is illustrative. No published optimized geometry data for this compound could be located.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. aimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. researchgate.net For this compound, this analysis would predict its susceptibility to electrophilic or nucleophilic attack and provide insights into its electronic absorption properties.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. No published molecular orbital analysis for this compound could be located.

Spectroscopic Property Prediction using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (e.g., UV-Vis) of molecules. youtube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). This information is crucial for comparing theoretical predictions with experimental spectroscopic data, thereby validating the computational model. For this compound, TD-DFT calculations would predict its color and how it interacts with light, which is fundamental to its potential application in areas like photochemistry or materials science.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for investigating the step-by-step pathways of chemical reactions. It allows for the study of transient species, such as transition states, that are often difficult or impossible to observe experimentally.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they move from reactants to products. Characterizing the geometry and energy of a transition state is crucial for understanding the activation barrier of a reaction. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling could identify the structures of the relevant transition states.

Quantitative Structure-Activity Relationship (QSAR) Studies via Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the structural or property-based features of a set of compounds with their biological activity. For quinoline derivatives, QSAR studies are instrumental in identifying the key molecular characteristics that govern their therapeutic effects. While specific QSAR models for this compound are not extensively documented in public literature, the principles derived from studies on analogous substituted quinolines can provide significant insights. nih.govnih.gov

A common approach in QSAR is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a molecule like this compound, a variety of these descriptors would be pertinent in constructing a QSAR model.

In the context of developing novel therapeutic agents, such as antitubercular or antimalarial drugs, several studies have highlighted the importance of specific descriptors for the quinoline scaffold. nih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to quinoline derivatives. nih.gov These methods evaluate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules to predict their activity.

Based on analogous compounds, it can be inferred that the biological activity of this compound would be influenced by the following descriptors:

Van der Waals Volume and Surface Area: These descriptors relate to the size and shape of the molecule and are crucial for understanding how it fits into a biological receptor. The bulky chlorine atoms at positions 5, 6, and 7 would significantly increase the van der Waals volume.

Electron Density and Electronegativity: The distribution of charge within the molecule, heavily influenced by the electronegative chlorine atoms and the amino group, plays a pivotal role in its interactions with biological targets. nih.gov Electron-withdrawing groups like chlorine can increase the biological activity in some quinoline-based compounds. nih.gov

Lipophilicity (logP): This descriptor is a measure of a compound's solubility in lipids versus water and is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The three chlorine atoms would increase the lipophilicity of the quinoline core.

The following interactive table summarizes some of the key molecular descriptors that would be relevant for QSAR studies of this compound, along with their potential influence on biological activity based on studies of related compounds.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity of this compound |

| Steric | Van der Waals Volume | Influences binding affinity with target sites. |

| Molecular Surface Area | Affects solubility and interactions with biological membranes. | |

| Electronic | Electron Density | The electron-withdrawing nature of the chlorine atoms can modulate target interactions. nih.gov |

| Electronegativity | High electronegativity of chlorine atoms impacts the electronic landscape of the molecule. nih.gov | |

| Dipole Moment | Determines the nature and strength of polar interactions. | |

| Lipophilicity | logP | Crucial for membrane permeability and reaching the site of action. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |

The development of a robust QSAR model for this compound and its analogs would involve the synthesis of a series of related compounds, experimental determination of their biological activity, and subsequent correlation with calculated molecular descriptors. Such models are invaluable for the virtual screening of compound libraries and for guiding the synthesis of new, more potent derivatives. mdpi.com

Prediction of Intermolecular Interactions and Self-Assembly Behavior

The intermolecular interactions of this compound are expected to be complex, involving a variety of non-covalent forces that dictate its solid-state packing and potential for self-assembly. The presence of chlorine atoms, an aromatic system, and an amino group provides multiple sites for such interactions.

Hydrogen Bonding: The primary amino group (-NH2) at the 3-position is a potent hydrogen bond donor. The nitrogen atom of the quinoline ring and the amino group itself can act as hydrogen bond acceptors. It is plausible that in the solid state, this compound would form hydrogen-bonded dimers or more extended networks. mdpi.com

Halogen Bonding: The three chlorine atoms on the quinoline ring introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. mdpi.com These interactions can be categorized as Type I, which are symmetric and involve dispersion forces, and Type II, which are asymmetric and have a more electrostatic character. mdpi.com The chlorine atoms in this compound could engage in halogen bonds with the nitrogen atoms of neighboring molecules or other electron-rich sites.

π-π Stacking: The planar aromatic quinoline ring system is susceptible to π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, would likely play a significant role in the crystal packing of the molecule, leading to the formation of columnar or layered structures. The substitution pattern on the quinoline ring can influence the geometry of this stacking.

Self-Assembly: The interplay of the aforementioned interactions—hydrogen bonding, halogen bonding, and π-π stacking—could lead to the self-assembly of this compound into well-defined supramolecular structures. The directionality of hydrogen and halogen bonds, combined with the stacking of the aromatic rings, can result in the formation of one-, two-, or even three-dimensional architectures. The self-assembly of nitrogen-containing heterocyclic compounds is a field of significant interest for the development of novel materials with applications in electronics and sensing. chemrxiv.org

The following table outlines the potential intermolecular interactions for this compound and their likely contribution to its self-assembly.

| Interaction Type | Donor/Acceptor Sites in this compound | Predicted Role in Self-Assembly |

| Hydrogen Bonding | Donor: -NH2; Acceptor: Quinoline N, -NH2 N | Formation of dimeric motifs and extended chains, providing structural rigidity. mdpi.com |

| Halogen Bonding | Donor: -Cl (σ-hole); Acceptor: Quinoline N, -NH2 N | Directional control over the crystal packing, potentially linking hydrogen-bonded networks. mdpi.commdpi.com |

| π-π Stacking | Quinoline aromatic system | Stabilization of layered or columnar structures through parallel or offset stacking. |

| van der Waals Forces | Entire molecule | General, non-directional forces contributing to the overall cohesive energy of the solid. |

Mechanistic Exploration of Biological Interactions for 5,6,7 Trichloroquinolin 3 Amine in Vitro and Theoretical

Molecular Docking and Ligand-Protein Interaction Simulations

Comprehensive molecular docking and ligand-protein interaction simulations for 5,6,7-trichloroquinolin-3-amine are not extensively documented in publicly available scientific literature. While the methodologies for such studies are well-established for quinoline (B57606) derivatives in general, specific theoretical binding analyses for this particular compound with enzymes such as Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), and Monoamine Oxidase B (MAO-B) are not reported.

Theoretical Binding Modes with Enzyme Active Sites (e.g., COMT, AChE, MAO-B)

There is a lack of specific published research detailing the theoretical binding modes of this compound with the active sites of COMT, AChE, or MAO-B. Computational studies on other quinoline derivatives often employ molecular docking to predict interactions, identifying key amino acid residues and binding energies. researchgate.netnih.govnih.govresearchgate.net For instance, studies on other substituted quinolines have investigated their potential to inhibit AChE, a key enzyme in the pathology of Alzheimer's disease. researchgate.net Similarly, various heterocyclic compounds, including quinoline analogs, have been evaluated as potential inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders. nih.govfrontiersin.org However, without specific studies on this compound, any discussion of its binding modes would be purely speculative.

Prediction of Receptor Affinity and Selectivity

Specific predictions regarding the receptor affinity and selectivity of this compound are not available in the current body of scientific literature. Such predictions are typically derived from computational models and require extensive simulation data, which has not been published for this compound. The affinity and selectivity of a ligand are influenced by its structural and electronic properties, which dictate the strength and nature of its interactions with a biological target.

Theoretical Prediction of Reactive Oxygen Species Scavenging Mechanisms

Detailed theoretical predictions of the reactive oxygen species (ROS) scavenging mechanisms for this compound are not found in existing research. The antioxidant potential of quinoline derivatives has been a subject of interest, with studies exploring their ability to mitigate oxidative stress. nih.gov These investigations often involve computational chemistry to elucidate the underlying mechanisms.

Ionization Potential and Electron Transfer Processes

There is no specific data available on the ionization potential and electron transfer processes of this compound. The ionization potential is a key parameter in predicting the ability of a compound to donate an electron, a fundamental step in the scavenging of certain reactive oxygen species. Theoretical calculations, such as Density Functional Theory (DFT), are commonly used to determine these properties for other antioxidant compounds. nih.gov

Bond Dissociation Energies in Hydrogen Atom Transfer

Specific bond dissociation energies (BDEs) for the hydrogen atoms in this compound have not been reported. BDE is a critical descriptor for the hydrogen atom transfer (HAT) mechanism, a common pathway for antioxidant activity. Lower BDE values for an X-H bond (where X is O, N, etc.) indicate a greater propensity for hydrogen donation to a free radical. While the methodology to calculate BDEs for quinoline derivatives is established, specific values for this compound are not available. nih.gov

In Vitro Investigation of Cellular and Subcellular Targets

No specific in vitro studies investigating the cellular and subcellular targets of this compound have been published in the peer-reviewed literature. Such investigations would be necessary to identify the biological pathways and molecular components with which this compound interacts, and to validate any theoretical predictions of its activity.

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific research or data could be located for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing the mechanistic exploration of its biological interactions, including in vitro and theoretical studies. The requested in-depth analysis of its modulated molecular pathways, interactions with cellular membranes, principles for structure-based design, or its potential application as a chemical probe cannot be fulfilled due to the absence of published findings on this particular compound.

General research on the broader class of quinoline derivatives indicates a wide range of biological activities and applications. Halogenated quinolines, a category that would include this compound, have been investigated for various purposes, and their interactions with biological systems are a subject of scientific inquiry. However, these general findings cannot be specifically attributed to this compound without direct experimental evidence.

The scientific community relies on published, peer-reviewed data to establish the properties and activities of chemical compounds. In the case of this compound, such information is not present in the public domain. Therefore, any discussion on its biological interactions or potential applications would be purely speculative and would not meet the standards of scientific accuracy.

Researchers interested in the properties of this specific compound would need to undertake novel experimental and theoretical studies to elucidate its characteristics. Until such research is conducted and published, no substantive information on the topics outlined in the user's request can be provided.

Future Research Directions and Perspectives on 5,6,7 Trichloroquinolin 3 Amine

Development of Enantioselective Synthetic Routes for Chiral Analogs

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While direct enantioselective synthesis of 5,6,7-Trichloroquinolin-3-amine itself is not applicable as the parent molecule is achiral, the introduction of chirality through the synthesis of its analogs could unlock new applications. Future research could focus on the development of stereoselective methods to produce chiral derivatives.

One promising approach involves the asymmetric reduction of a suitable prochiral precursor. For instance, a ketone-substituted trichloroquinoline could be subjected to enantioselective hydrogenation or transfer hydrogenation using a chiral catalyst. Another avenue is the diastereoselective synthesis of analogs bearing additional stereocenters on a side chain attached to the amine group.

Furthermore, the development of chiral organocatalytic methods, which have been successfully applied to the enantioselective synthesis of other heterocyclic amines, could be explored. nih.gov For example, a chiral phosphoric acid or squaramide catalyst could be employed in a key bond-forming reaction to establish a stereocenter with high enantiomeric excess. nih.gov The successful implementation of such strategies would provide access to a library of chiral this compound analogs for further investigation.

Integration with Flow Chemistry and Automation for Scalable Production

The transition from laboratory-scale synthesis to industrial production is a critical step in the development of any new chemical entity. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. ethernet.edu.etrsc.org

Future research should investigate the adaptation of synthetic routes to this compound and its derivatives for continuous flow systems. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. acs.org The use of immobilized reagents or catalysts within the flow reactor could also simplify purification processes and enable catalyst recycling. rsc.org

An automated flow chemistry platform could be developed for the rapid synthesis and diversification of a library of this compound analogs. This would allow for the efficient exploration of structure-activity relationships and the identification of compounds with desired properties.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scale | Milligram to gram | Gram to kilogram |

| Safety | Handling of potentially hazardous reagents in large quantities | Smaller reaction volumes at any given time, better heat dissipation |

| Reproducibility | Can be variable between batches | High, due to precise control of reaction parameters |

| Process Control | Manual or semi-automated | Fully automated |

Exploration of Novel Reactivity Pathways under Nontraditional Conditions

The unique electronic properties conferred by the three chlorine atoms on the quinoline (B57606) ring of this compound suggest that it may exhibit novel reactivity under non-traditional reaction conditions. Future research should explore the behavior of this compound under microwave irradiation, sonication, and in supercritical fluids.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance product selectivity in the synthesis of various heterocyclic compounds. rsc.org The application of MAOS to the functionalization of this compound could lead to the discovery of new and efficient synthetic transformations.

Furthermore, the use of mechanochemistry, where mechanical force is used to induce chemical reactions, could provide access to reaction pathways that are not accessible through traditional solution-phase chemistry. This solvent-free approach aligns with the principles of green chemistry and could lead to the development of more sustainable synthetic methods.

Advanced In Situ Characterization for Real-Time Reaction Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced in situ characterization techniques can provide real-time insights into the formation of intermediates and byproducts during a chemical reaction.

Future research on the synthesis of this compound and its derivatives should incorporate in situ spectroscopic methods such as ReactIR (Infrared Spectroscopy), Raman spectroscopy, and NMR spectroscopy. These techniques can be used to monitor the progress of a reaction, identify key intermediates, and elucidate the reaction mechanism.

The data obtained from in situ characterization can be used to develop kinetic models of the reaction, which can then be used to optimize reaction conditions and improve process control. This approach is particularly valuable for the development of robust and scalable synthetic processes.

| Technique | Information Provided | Application in Synthesis |

| ReactIR | Changes in functional groups | Monitoring reactant consumption and product formation |

| Raman Spectroscopy | Vibrational modes of molecules | Identification of crystalline forms and intermediates |

| NMR Spectroscopy | Molecular structure and connectivity | Elucidation of reaction mechanisms and kinetics |

Deepening Mechanistic Understanding through Multiscale Computational Modeling

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. researchgate.netdntb.gov.ua Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular orbitals, and reaction mechanisms of this compound. dntb.gov.ua

Future research should employ multiscale computational modeling to gain a deeper understanding of the behavior of this compound. This could involve the use of quantum mechanics/molecular mechanics (QM/MM) methods to model the interaction of the molecule with a solvent or a biological target. Molecular dynamics (MD) simulations can be used to study the conformational dynamics and transport properties of the molecule. researchgate.net

The insights gained from computational modeling can guide the design of new experiments and the development of novel derivatives with tailored properties. For example, computational screening could be used to predict the biological activity or material properties of a library of virtual compounds before they are synthesized in the laboratory. rsc.org

Expanding the Scope of Non-Biological Applications in Material Science

While many quinoline derivatives have been explored for their biological activity, the unique electronic and photophysical properties of halogenated aromatic compounds suggest that this compound could have applications in material science. nih.gov

Future research should investigate the potential of this compound as a building block for the synthesis of novel organic electronic materials. The presence of the electron-withdrawing chlorine atoms and the electron-donating amine group could lead to interesting charge-transfer properties. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.